molecular formula C17H20N2O4S B5499498 N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide

N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B5499498
M. Wt: 348.4 g/mol
InChI Key: UTBUKOHGAOHLEI-UHFFFAOYSA-N
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Description

N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, also known as PAK4 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor works by inhibiting the activity of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and invasion. N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor binds to the ATP-binding pocket of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, migration, and invasion, the induction of apoptosis, and the suppression of tumor growth in vivo. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its specificity for N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide, which makes it an attractive tool for studying the role of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide in various cellular processes. However, one of the limitations of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor is its relatively low potency, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor, including the development of more potent and selective N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor involves several steps, including the reaction between 4-aminobenzenesulfonamide and 2-methoxy-1-methylethylamine to form N-(2-methoxy-1-methylethyl)-4-aminobenzenesulfonamide, followed by the reaction with 4-fluoro-3-nitrobenzoic acid to form N-(2-methoxy-1-methylethyl)-4-[(4-fluoro-3-nitrophenyl)sulfonamido]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide inhibitor has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy. In addition, N-(2-methoxy-1-methylethyl)-4-[(phenylsulfonyl)amino]benzamide has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, making it a potential target for the treatment of these diseases.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(1-methoxypropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13(12-23-2)18-17(20)14-8-10-15(11-9-14)19-24(21,22)16-6-4-3-5-7-16/h3-11,13,19H,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBUKOHGAOHLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)-4-[(phenylsulfonyl)amino]benzamide

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